1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole
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Overview
Description
1-(2,2-Difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with difluoroethyl, iodo, and isopropoxymethyl groups
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1,1-difluoro-2-iodoethane with a pyrazole derivative under specific conditions to introduce the difluoroethyl and iodo groups . The isopropoxymethyl group can be introduced through subsequent reactions involving appropriate alkylating agents . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted pyrazoles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Coupling Reactions: The difluoroethyl group can participate in coupling reactions, especially with organometallic reagents, to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved metabolic stability and target specificity.
Materials Science: Its fluorinated groups contribute to desirable properties such as increased lipophilicity and thermal stability, making it useful in developing advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for certain biological targets . The iodo group can facilitate binding through halogen bonding, while the isopropoxymethyl group may influence the compound’s overall conformation and interaction with enzymes or receptors .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole stands out due to its unique combination of substituents. Similar compounds include:
1-(2,2-Difluoroethyl)-3-iodo-4-methyl-1H-pyrazole: Lacks the isopropoxymethyl group, resulting in different chemical properties and applications.
1-(2,2-Difluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole: The methoxymethyl group provides different steric and electronic effects compared to the isopropoxymethyl group.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodo-3-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2IN2O/c1-6(2)15-5-8-7(12)3-14(13-8)4-9(10)11/h3,6,9H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIQZNOZIGJBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1I)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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